molecular formula C6H13NO B2829002 (3-Methoxycyclobutyl)methanamine CAS No. 1438241-20-3

(3-Methoxycyclobutyl)methanamine

Cat. No.: B2829002
CAS No.: 1438241-20-3
M. Wt: 115.176
InChI Key: CJUZEDMZPGYKFB-UHFFFAOYSA-N
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Description

(3-Methoxycyclobutyl)methanamine: is a chemical compound characterized by a cyclobutyl ring substituted with a methoxy group and an amine group attached to a methylene bridge

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclobutanol as the starting material.

  • Methylation: The hydroxyl group in cyclobutanol is first converted to a methoxy group using reagents like methyl iodide or dimethyl sulfate.

  • Amination: The methoxycyclobutane intermediate undergoes amination to introduce the amine group. This can be achieved using ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(3-Methoxycyclobutyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a cyclobutylamine derivative.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amine group.

  • Cyclobutylamine Derivatives: Formed through reduction reactions.

  • Substituted Methoxycyclobutanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3-Methoxycyclobutyl)methanamine: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

(3-Methoxycyclobutyl)methanamine: can be compared with other similar compounds, such as cyclobutylamine and methoxycyclohexylamine . The presence of the methoxy group in this compound distinguishes it from these compounds, providing unique chemical and biological properties.

Comparison with Similar Compounds

  • Cyclobutylamine

  • Methoxycyclohexylamine

  • Cyclopropylamine

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Properties

IUPAC Name

(3-methoxycyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZEDMZPGYKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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